molecular formula C11H16ClNO B1503002 2-(Ethylamino)propiophenone-d5 Hydrochloride CAS No. 1189879-32-0

2-(Ethylamino)propiophenone-d5 Hydrochloride

Cat. No.: B1503002
CAS No.: 1189879-32-0
M. Wt: 218.73 g/mol
InChI Key: XCVDYVFUJZVVKL-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)propiophenone-d5 Hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 218.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Ethylamino)propiophenone-d5 hydrochloride is a deuterated derivative of 2-(ethylamino)propiophenone, a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and relevant research findings.

  • Molecular Formula : C11H16ClN (for the non-deuterated version)
  • Molecular Weight : 201.71 g/mol
  • Deuterated Form : The presence of deuterium (d5) allows for tracking in metabolic studies and enhances the stability of the compound in various biological assays.

2-(Ethylamino)propiophenone-d5 acts primarily as a monoamine reuptake inhibitor , similar to other compounds in the cathinone class. It affects neurotransmitter levels, particularly dopamine and norepinephrine, leading to increased synaptic availability. This mechanism is crucial for its stimulant effects and potential therapeutic applications.

Interaction with Receptors

  • Dopamine Receptors : The compound shows affinity for dopamine receptors, which may contribute to its psychoactive effects.
  • Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could influence mood and anxiety-related behaviors.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Stimulant Effects : Similar to other cathinones, it may enhance alertness, energy levels, and euphoria.
  • Potential Antidepressant Properties : Due to its action on monoamines, it has been investigated for potential use in treating depression.
  • Neuroprotective Effects : Some research suggests that it may offer protective effects against neurodegeneration through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Stimulant Properties : A study on synthetic cathinones indicated that 2-(ethylamino)propiophenone derivatives exhibited significant stimulant effects in animal models, leading to increased locomotor activity and altered reward pathways .
  • Toxicological Profiles : Research has shown that compounds like 2-(ethylamino)propiophenone-d5 can have varying toxicological profiles depending on dosage and route of administration. Case studies involving emergency department visits have documented adverse effects such as agitation, tachycardia, and hypertension linked to synthetic cathinones .
  • Pharmacological Investigations : A detailed structure-activity relationship (SAR) study highlighted that modifications on the ethylamine chain could significantly alter the binding affinity to dopamine receptors, suggesting avenues for developing more selective therapeutic agents .

Data Tables

Biological ActivityObservationsReferences
Stimulant EffectsIncreased locomotor activity in models
Antidepressant PotentialModulation of monoamine levels
Neuroprotective EffectsPotential protective effects against degeneration
Toxicological RisksAgitation and cardiovascular issues reported

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H/i1D3,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDYVFUJZVVKL-IYSLTCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675887
Record name 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189879-32-0
Record name 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)propiophenone-d5 Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)propiophenone-d5 Hydrochloride
Reactant of Route 3
2-(Ethylamino)propiophenone-d5 Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)propiophenone-d5 Hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)propiophenone-d5 Hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)propiophenone-d5 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.